N-Ethyl-N-methyl-4-(P-tolylazo)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methyl-4-(P-tolylazo)aniline is an organic compound with the molecular formula C16H19N3. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-methyl-4-(P-tolylazo)aniline typically involves the diazotization of p-toluidine followed by coupling with N-ethyl-N-methylaniline. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The final product is purified through crystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-methyl-4-(P-tolylazo)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-Ethyl-N-methyl-4-(P-tolylazo)aniline has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including anti-cancer activities.
Industry: Utilized in the production of colored polymers and textiles.
Mechanism of Action
The mechanism by which N-Ethyl-N-methyl-4-(P-tolylazo)aniline exerts its effects involves the interaction of the azo group with molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-(para-tolylazo)aniline
- N-Ethyl-N-methyl-4-(4-nitrophenylazo)aniline
- 4-(para-tolylazo)diphenylamine
Uniqueness
N-Ethyl-N-methyl-4-(P-tolylazo)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
199107-70-5 |
---|---|
Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-ethyl-N-methyl-4-[(4-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H19N3/c1-4-19(3)16-11-9-15(10-12-16)18-17-14-7-5-13(2)6-8-14/h5-12H,4H2,1-3H3 |
InChI Key |
YNROXNAHGVGFNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.